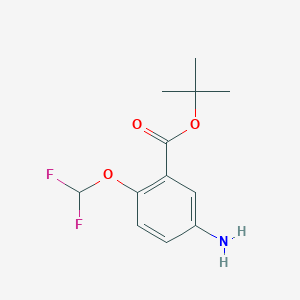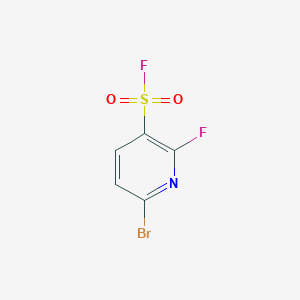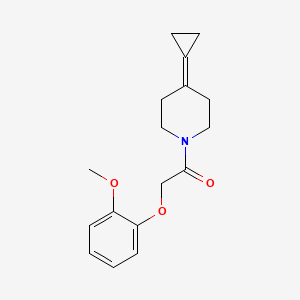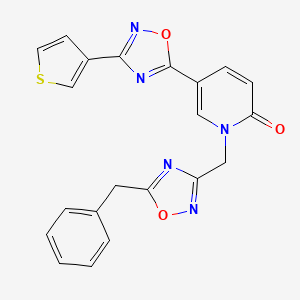![molecular formula C23H20N2O5 B2411923 2-(2-オキソ-2-(4-オキソスピロ[クロマン-2,4'-ピペリジン]-1'-イル)エチル)イソインドリン-1,3-ジオン CAS No. 877811-29-5](/img/structure/B2411923.png)
2-(2-オキソ-2-(4-オキソスピロ[クロマン-2,4'-ピペリジン]-1'-イル)エチル)イソインドリン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its structural complexity and potential biological activity. The presence of multiple functional groups, including an isoindoline-1,3-dione moiety and a spiro[chroman-2,4’-piperidin] system, makes it a versatile candidate for various chemical reactions and biological interactions.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s potential to interact with various enzymes and receptors makes it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, such as enzymes involved in inflammation or cancer.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, they might be evaluated for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with primary amines under acidic conditions to form the isoindoline-1,3-dione core.
Spirocyclic Formation: The spiro[chroman-2,4’-piperidin] moiety can be synthesized via a cyclization reaction involving chroman derivatives and piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the isoindoline-1,3-dione core with the spirocyclic intermediate using a suitable linker, often through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione and spirocyclic structures, potentially forming alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic centers, such as the carbonyl carbon in the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved could include those related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindoline-1,3-dione core but lack the spirocyclic structure.
Spirooxindoles: These compounds feature a spirocyclic oxindole structure, similar to the spiro[chroman-2,4’-piperidin] moiety.
Chroman Derivatives: Compounds containing the chroman structure but without the spirocyclic linkage to piperidine.
Uniqueness
The uniqueness of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione lies in its combination of the isoindoline-1,3-dione core with the spiro[chroman-2,4’-piperidin] structure. This dual functionality provides a versatile platform for chemical modifications and biological interactions, setting it apart from simpler analogs.
特性
IUPAC Name |
2-[2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-18-13-23(30-19-8-4-3-7-17(18)19)9-11-24(12-10-23)20(27)14-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-8H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQRPTYDSFMXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)


![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2411852.png)
![N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2411853.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)






